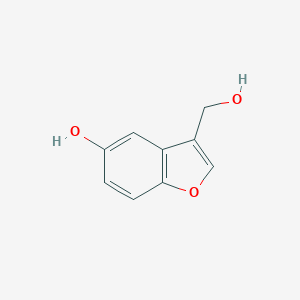

3-(Hydroxymethyl)benzofuran-5-ol

説明

特性

IUPAC Name |

3-(hydroxymethyl)-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUGRUFOKJNNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Benzofuran 5 Ol Analogues

Discovery and Distribution of 3-(Hydroxymethyl)benzofuran-5-ol and Related Benzofurans in Biological Systems

The benzofuran (B130515) scaffold is a recurring motif in a multitude of natural products, highlighting its importance in the chemistry of living organisms. rsc.orgrsc.org

Benzofuran derivatives are commonly found in a variety of plant species. For instance, sixteen different compounds, including several benzofuran-type stilbenes, were isolated from the ethanolic extract of Cortex Mori Radicis (mulberry root bark). mdpi.com While the direct isolation of this compound from this source was not specified, the presence of structurally related compounds underscores the potential for its discovery in botanical extracts. The investigation of plant extracts, such as those from the family Asteraceae, has been a fruitful area for the discovery of new benzofuran compounds. researchgate.net

Table 1: Examples of Benzofuran Analogues from Plant Sources

| Compound Name | Plant Source | Reference |

| Benzofuran-type stilbenes | Cortex Mori Radicis | mdpi.com |

| Furoventalene | Gorgonia ventalina (sea fan) | rsc.org |

Fungi and other microorganisms are prolific producers of a diverse array of secondary metabolites, including various benzofuran derivatives. nih.gov A notable example is Griseofulvin, a compound with a spirocyclic benzofuran-3-one skeleton, which was first isolated from the fungus Penicillium griseofulvum. nih.gov This compound has since been found in other fungal genera like Aspergillus and Xylaria. nih.gov Laccases, a type of enzyme found in fungi, are capable of mediating the synthesis of benzofuran derivatives. mdpi.com While the direct isolation of this compound from fungal or microbial sources is not explicitly detailed in the provided results, the documented production of other complex benzofurans by these organisms suggests that they are a potential source for this and related compounds.

Table 2: Benzofuran Analogues from Fungal Sources

| Compound Name | Fungal Source | Reference |

| Griseofulvin | Penicillium griseofulvum, Aspergillus sp., Xylaria sp. | nih.gov |

Advanced Isolation and Purification Techniques for Natural Benzofuran Products

The isolation and purification of specific benzofuran derivatives from complex natural mixtures require sophisticated separation and analytical techniques.

Chromatographic methods are indispensable for the separation of benzofuran derivatives from natural extracts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, with various methods developed for the analysis and purification of benzofuran compounds. sielc.comnih.gov For example, a reverse-phase (RP) HPLC method using an acetonitrile (B52724) and water mobile phase has been described for the analysis of 2,3-Benzofuran. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Column chromatography is another fundamental technique used in the purification process. In the isolation of compounds from Cortex Mori Radicis, an 80% ethanol (B145695) partition was subjected to AB-8 macroporous resin column chromatography. mdpi.com Furthermore, silica (B1680970) gel column chromatography is a common method for purifying synthesized benzofuran derivatives. mdpi.com

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For instance, the structures of novel benzofuran derivatives from Cortex Mori Radicis were identified through comprehensive analysis of their 1D and 2D NMR spectra. mdpi.com Specific proton (¹H) and carbon-¹³ (¹³C) NMR data are crucial for confirming the structure of synthesized benzofuran derivatives. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. nih.govresearchgate.net High-resolution electrospray ionization mass spectrometry (HRESIMS) is often used to determine the precise molecular formula of isolated natural products. mdpi.com For example, the molecular formula of a new prenylated benzofuranone was established as C₁₂H₁₆O₄ based on its HRESIMS data. mdpi.com Tandem mass spectrometry (MS/MS) can be used to further probe the structure of benzofuran derivatives by analyzing their fragmentation patterns. nih.govresearchgate.net

Table 3: Spectroscopic Data for a Benzofuran Analogue

| Technique | Observation | Interpretation | Reference |

| HRESIMS | Quasi-molecular ion peak at m/z 223.0966 ([M-H]⁻) | Molecular formula established as C₁₂H₁₆O₄ | mdpi.com |

| ¹H NMR | Signals at δH 6.25, 6.37, and 7.77 | Presence of three aromatic hydrogens | mdpi.com |

| ¹³C NMR | Signals at δc 45.6 and 32.1 | Presence of sp³ carbon signals | mdpi.com |

Synthetic Strategies and Methodological Advancements for 3 Hydroxymethyl Benzofuran 5 Ol

Retrosynthetic Analysis of the 3-(Hydroxymethyl)benzofuran-5-ol Scaffold

A retrosynthetic approach to this compound reveals several potential disconnection points, suggesting various forward synthetic pathways. The primary disconnection involves the furan (B31954) ring, leading back to a substituted phenol (B47542) precursor.

A key disconnection is the C2-O bond of the benzofuran (B130515) ring. This suggests a strategy starting from a suitably substituted phenol and a three-carbon unit that can be cyclized to form the furan ring. For instance, a 2-alkynylphenol derivative can undergo an intramolecular cyclization to form the benzofuran core. The hydroxymethyl group at the 3-position can be introduced either before or after the cyclization.

Another retrosynthetic strategy involves the disconnection of the C2-C3 bond. This approach might start with a salicylaldehyde (B1680747) derivative and a two-carbon nucleophile that can add to the aldehyde and subsequently cyclize.

Furthermore, the synthesis can be envisioned through functional group interconversion from a more readily accessible benzofuran derivative. For example, a 3-methylbenzofuran (B1293835) could be functionalized to introduce the hydroxymethyl group. researchgate.net

These retrosynthetic pathways highlight the key bond formations and the types of reactions that are central to the synthesis of this compound, which will be explored in the following sections.

Direct and Stepwise Synthetic Routes to the Benzofuran Core

The construction of the benzofuran nucleus is the cornerstone of synthesizing this compound. A multitude of methods have been developed, ranging from classical intramolecular cyclizations to modern transition-metal-catalyzed reactions.

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of benzofurans. rsc.orgrsc.org These reactions typically involve the formation of a C-O or a C-C bond to close the furan ring.

One of the most common approaches is the cyclization of o-alkynylphenols or their ether derivatives. rsc.org This can be achieved under basic conditions or with the aid of transition metal catalysts. The reaction proceeds via a 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne. rsc.org The phosphazene superbase, P4-tBu, has been shown to be a highly effective catalyst for the intramolecular cyclization of o-alkynylphenyl ethers, proceeding via C-C bond formation to yield 2,3-disubstituted benzofurans under mild conditions without the need for a metal catalyst. rsc.org

Another powerful method involves the tandem intramolecular carbolithiation–cyclization of 2-bromophenyl-3-phenylprop-2-enyl ether. This one-pot process allows for the formation of 3-substituted-2,3-dihydrobenzofurans, which can be further functionalized. tandfonline.com The reaction proceeds through the formation of an organolithium intermediate, followed by cyclization and trapping with an electrophile. tandfonline.com

The Rap-Stoermer reaction, a classical method, involves the base-mediated condensation of salicylaldehydes or ortho-hydroxy acetophenones with α-halo ketones. researchgate.net This reaction proceeds through an intramolecular aldol-type condensation to form the benzofuran ring. researchgate.net

Table 1: Examples of Intramolecular Cyclization Reactions for Benzofuran Synthesis

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| o-Alkynylphenyl ether | Phosphazene P4-tBu | 2,3-Disubstituted benzofuran | rsc.org |

| 2-Bromophenyl-3-phenylprop-2-enyl ether | n-BuLi | 3-Substituted-2,3-dihydrobenzofuran | tandfonline.com |

| Salicylaldehyde and α-halo ketone | Base | Benzofuran | researchgate.net |

| o-alkynylphenols | Base or Transition Metal | Benzofuran | rsc.org |

Palladium catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency and broad substrate scope. rsc.orgacs.org These methods often involve C-H activation, cross-coupling reactions, and subsequent cyclization.

A notable example is the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds via a C-H activation/oxidation tandem reaction to form benzofurans. rsc.org This strategy has been successfully applied to the synthesis of natural products like decursivine. rsc.org The proposed mechanism involves the formation of a palladium-phenoxide intermediate, followed by intramolecular insertion of the alkene into the Pd-O bond and subsequent β-hydride elimination. rsc.org

Another versatile approach is the palladium-catalyzed enolate arylation of o-bromophenols. acs.org This one-pot process allows for the synthesis of a wide range of differentially substituted benzofurans in moderate to excellent yields. acs.org The reaction involves the formation of a palladium-enolate intermediate which then undergoes intramolecular cyclization.

Palladium-catalyzed heteroannulation of o-iodophenol with acetylenic compounds, often in the presence of a copper co-catalyst (Sonogashira coupling conditions), is a well-established method for synthesizing 2-substituted benzofurans. acs.orgresearchgate.net The reaction proceeds through the formation of a 2-alkynylphenol intermediate, which then undergoes intramolecular cyclization. acs.org

Table 2: Palladium-Catalyzed Methodologies for Benzofuran Synthesis

| Reactants | Catalyst System | Key Intermediate | Product Type | Reference |

| 2-Hydroxystyrene, Iodobenzene | Pd(OAc)2 | Palladium phenoxide | Substituted benzofuran | rsc.org |

| o-Bromophenol, Ketone | Palladium catalyst | Palladium enolate | Substituted benzofuran | acs.org |

| o-Iodophenol, Terminal alkyne | (PPh3)PdCl2, CuI, Triethylamine | 2-Alkynylphenol | 2-Substituted benzofuran | acs.orgresearchgate.net |

| 2-(2-formylphenoxy) acetonitrile (B52724), Aryl boronic acid | Pd(OAc)2, bpy | Iminium ion | Benzoyl-substituted benzofuran | acs.org |

Benzotriazole (B28993) has proven to be a valuable auxiliary in organic synthesis, including the construction of benzofuran rings. gsconlinepress.com This methodology often involves the use of benzotriazole as a leaving group or as a mediator to facilitate key bond formations.

Benzotriazole can also be utilized as a precursor in the synthesis of various heterocyclic compounds, highlighting its versatility in synthetic chemistry. gsconlinepress.com

In recent years, visible-light-mediated photoredox catalysis has emerged as a green and powerful tool for organic synthesis, including the construction of benzofuran scaffolds. nih.govresearchgate.net These methods often proceed under mild reaction conditions and tolerate a wide range of functional groups.

One approach involves the visible-light-promoted cyclization of 1,6-enynes with bromomalonates. nih.gov This protocol can proceed without a photocatalyst, oxidant, transition metal, or additive, making it an atom-economical process for synthesizing carbonyl and hydroxyl group-substituted benzofurans. nih.gov The reaction is believed to proceed through a radical-mediated pathway involving a 5-exo-dig cyclization. nih.gov

Another innovative method utilizes visible light to mediate the synthesis of benzofuran heterocycles from disulfides and enynes, affording high yields. acs.org The reaction is initiated by the generation of an enyne peroxo radical. acs.org

The synthesis of 2,3-chalcogenil-dihydrobenzofuran has been achieved through the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides, facilitated by blue LED irradiation. mdpi.com

Base-catalyzed reactions represent some of the most classical and straightforward methods for benzofuran synthesis. acs.org These approaches are often cost-effective and operationally simple.

Triethylamine has been employed as a basic catalyst in the Rap-Stoermer reaction to synthesize benzofuran derivatives. nih.gov In this method, α-haloketones are treated with substituted salicylaldehydes in the presence of triethylamine, leading to a Dieckmann-like aldol (B89426) condensation and subsequent cyclization to afford benzofurans in remarkable yields. nih.gov

Potassium tert-butoxide is another strong base that has been utilized in benzofuran synthesis. For instance, it can be used to promote the intramolecular cyclization of less acidic ortho-alkynylaryl benzyl (B1604629) ethers. researchgate.net

A one-pot synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols has been developed using a copper-catalyzed intramolecular C-O coupling followed by a molybdenum-mediated carbonylation, avoiding the use of palladium and CO gas. organic-chemistry.org

Introduction and Functionalization of the Hydroxymethyl and Hydroxyl Moieties

The precise installation of the hydroxymethyl group at the C-3 position and the hydroxyl group at the C-5 position is paramount in the synthesis of this compound. The reactivity of the benzofuran ring system necessitates highly regioselective methods to achieve the desired substitution pattern.

Strategies for Regioselective Hydroxymethyl Group Incorporation at C-3

The introduction of a hydroxymethyl group at the C-3 position of the benzofuran nucleus is a significant synthetic challenge, as the C-2 position is often more reactive. hw.ac.uk Several methods have been developed to achieve C-3 selectivity.

One effective route involves the transformation of 2-hydroxychalcone (B1664081) derivatives. nih.gov In this strategy, a MOM-protected 2-hydroxychalcone undergoes rearrangement to form a 2,3-dihydrobenzofuran (B1216630) intermediate. This intermediate can then be selectively converted into a 3-formylbenzofuran. nih.gov Subsequent reduction of the 3-formyl group, for example using a mild reducing agent like sodium borohydride, would yield the desired 3-hydroxymethylbenzofuran. This method's strength lies in its high regioselectivity, which is dictated by the initial chalcone (B49325) rearrangement. nih.gov The synthesis of the natural product puerariafuran, a 3-formylbenzofuran, highlights the utility of this approach. nih.gov

Another versatile method begins with appropriately substituted 2-hydroxyphenylmethanones. researchgate.net These starting materials react with 1-chloro-1-(1H-benzotriazol-1-yl)alkanes in a basic medium. The resulting intermediates are then treated with trimethylsulfonium (B1222738) iodide and potassium tert-butoxide to form oxirans. researchgate.net Depending on the substituents, subsequent treatment with a strong base like lithium diisopropylamide (LDA) can lead to the formation of 3-hydroxymethyl-2,3-dihydrobenzofurans or directly to 3-hydroxymethylbenzofurans through elimination of the benzotriazole group. researchgate.net

A palladium-catalyzed approach has been investigated for the direct arylation of furans, where an existing hydroxymethyl group at C-3 acts as a directing group, guiding functionalization to the C-2 position. researchgate.net While this demonstrates the influence of the C-3 hydroxymethyl group, alternative strategies focus on its initial incorporation. Friedel-Crafts acylation of benzofurans often results in poor regioselectivity between the C-2 and C-3 positions. nih.gov Therefore, methods that build the ring or use directing-group strategies are generally preferred for installing functionality selectively at the C-3 position.

Table 1: Selected Methods for C-3 Functionalization of Benzofurans

| Starting Material | Key Reagents/Conditions | Intermediate/Product | Selectivity |

| 2-Hydroxychalcone (MOM-protected) | 1. Phenyliodine diacetate (rearrangement) 2. p-TsOH, (CF₃)₂CHOH | 3-Formylbenzofuran | High for C-3 formyl |

| 2-Hydroxyphenylmethanone | 1. 1-Chloro-1-(benzotriazol-1-yl)alkane, Base 2. Trimethylsulfonium iodide, KOtBu 3. LDA | 3-Hydroxymethylbenzofuran | Good, substituent-dependent |

| 3-Methylbenzofuran | 1. Selenium dioxide (oxidation) 2. LAH (reduction) | 3-Hydroxymethylbenzofuran | Direct conversion |

Regioselective Hydroxylation and Protection Strategies at C-5

The C-5 hydroxyl group is a key feature of the target molecule. Its introduction and subsequent protection are critical steps in a multi-step synthesis.

Regioselective Hydroxylation: Direct regioselective hydroxylation of a pre-formed benzofuran ring at the C-5 position can be challenging. A more common and controlled approach is to start with a precursor that already contains an oxygen functionality at the desired position. A frequently used precursor is a 5-methoxy-substituted benzofuran. The synthesis can be carried out using a starting material like 2-hydroxy-5-methoxypropiophenone, which undergoes cyclization to form the 5-methoxybenzofuran (B76594) core. The final step is the deprotection of the methyl ether (demethylation) to reveal the phenolic hydroxyl group. Reagents such as boron tribromide (BBr₃) or hydroiodic acid are effective for this transformation. jocpr.com An alternative strategy involves the Nenitzescu reaction, which can construct 5-hydroxy-substituted indole (B1671886) rings and has been applied to benzofuran synthesis, often starting from 1,4-benzoquinone (B44022) analogs. researchgate.net

Protection Strategies: The phenolic hydroxyl group at C-5 is acidic and nucleophilic, necessitating protection to prevent unwanted side reactions during subsequent synthetic steps, such as the introduction of the C-3 hydroxymethyl group. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its selective removal. uchicago.edu

Common protecting groups for phenols include:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are widely used. They are introduced using the corresponding silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. harvard.edu Silyl ethers are generally stable under a range of conditions but can be readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Benzyl Ethers (Bn): Introduced using benzyl bromide (BnBr) with a base, benzyl ethers are robust and stable to both acidic and basic conditions. wiley-vch.de They are typically removed under mild conditions by catalytic hydrogenation, which does not affect many other functional groups. wiley-vch.de

Acetal Groups: While more common for diols, acetals can be used. However, their installation and removal conditions (acidic) might interfere with other parts of the molecule. wiley-vch.de

The concept of "orthogonal protection" is vital in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. uchicago.edu For example, one could use a silyl ether to protect the C-5 hydroxyl group and a different type of protecting group for the C-3 hydroxymethyl group, allowing for individual manipulation of these functionalities.

Table 2: Common Protecting Groups for the C-5 Phenolic Hydroxyl Group

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Reagents | Stability Characteristics |

| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole, DMF | TBAF, HF, Acetic Acid | Stable to base, mild acid; cleaved by fluoride |

| Benzyl | Bn | BnBr, NaH or K₂CO₃ | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid, base, and many redox reagents |

| Methyl | Me | MeI, K₂CO₃ or (CH₃)₂SO₄ | BBr₃, HI | Very stable; requires harsh cleavage conditions |

| Acetyl | Ac | Acetic Anhydride, Pyridine | K₂CO₃/MeOH, NaOH | Stable to acid; cleaved by base (hydrolysis) |

Total Synthesis Approaches to Related Natural Products Containing Benzofuran Scaffolds

Benzofuran rings are a core structural motif in a vast number of natural products that exhibit a wide range of biological activities. nih.gov Consequently, the total synthesis of these molecules has attracted significant attention from the organic chemistry community. rsc.orgdntb.gov.ua These synthetic efforts not only provide access to rare compounds for biological evaluation but also drive the development of new synthetic methodologies for constructing the benzofuran scaffold. researchgate.netresearchgate.net

The strategies employed in these total syntheses are diverse and often feature a key step for the construction of the benzofuran ring. Common methods include intramolecular cyclizations, transition metal-catalyzed annulations, and rearrangements. jocpr.commdpi.com

A notable example is the total synthesis of puerariafuran , a natural product isolated from Pueraria lobata. nih.gov Its structure features a 3-formyl-7-methoxy-2-phenylbenzofuran skeleton. A highly efficient synthesis was developed based on the hypervalent iodine-mediated oxidative rearrangement of a 2'-hydroxychalcone (B22705) derivative. This key step establishes the 3-acylbenzofuran core with excellent regioselectivity, which is a testament to the power of this strategy for accessing C-3 substituted benzofurans. nih.gov

Other natural products containing the benzofuran moiety serve as important targets for total synthesis:

Moracin C: A member of a family of antifungal phytoalexins, its synthesis often involves building the benzofuran ring from phenolic precursors.

Rocaglamides: These complex natural products possess potent anticancer activity and feature a cyclopenta[b]benzofuran core. Their intricate structures have made them a formidable challenge and a popular target for total synthesis.

Amiodarone analogs: While Amiodarone itself is a synthetic drug, many synthetic programs targeting related benzofuran structures are inspired by natural product scaffolds and their biological activities. nih.gov

The synthetic routes toward these complex molecules often require careful planning of protecting group strategies to manage multiple reactive sites, similar to the considerations needed for synthesizing this compound. jocpr.com The knowledge gained from these total syntheses provides a valuable toolbox of reactions and strategies applicable to the synthesis of a wide array of substituted benzofurans. rsc.orgresearchgate.net

Table 3: Examples of Natural Products Containing a Benzofuran Scaffold

| Compound Name | Structural Feature | Notable Biological Activity |

| Puerariafuran | 3-Formyl-2-arylbenzofuran | N/A |

| Moracin C | Dihydroxylated stilbene-derived benzofuran | Antifungal |

| Rocaglamide | Poly-substituted cyclopenta[b]benzofuran | Anticancer, Insecticidal |

| Eupomatenoid-1 | 2-Aryl-3-methylbenzofuran | N/A |

Structure Activity Relationship Sar Studies and Rational Molecular Design of Benzofuran 5 Ol Derivatives

Elucidation of Key Structural Motifs for Biological Activity of 3-(Hydroxymethyl)benzofuran-5-ol Analogues

The phenolic hydroxyl group at the C-5 position of the benzofuran (B130515) ring is a crucial determinant of bioactivity. nih.gov Its presence is closely associated with the antibacterial and antifungal properties of benzofuran derivatives. nih.govresearchgate.net Studies have indicated that the hydroxyl group at this position is essential for the antifungal activity of benzofuran-5-ols against various fungal strains, including Candida and Aspergillus species. researchgate.net It is hypothesized that benzofuran-5-ols may be metabolized in fungi to form quinonoid structures, which possess potent antifungal properties. researchgate.net

Furthermore, the phenolic hydroxyl group has been identified as a key feature for modulating anticancer activity. nih.gov The ability of this group to donate a hydrogen bond can facilitate favorable interactions with biological targets, thereby inducing cytotoxic properties. nih.gov The introduction of substituents at the 5-position hydroxyl group is a known strategy to influence the antibacterial activity of the benzofuran scaffold. nih.govrsc.org For instance, the antioxidant capacity of certain benzofuran derivatives has been linked to the presence and position of hydroxyl groups on the aromatic ring. nih.gov

| Compound Class | Biological Activity | Role of C-5 Hydroxyl Group | Reference |

| Benzofuran-5-ols | Antifungal | Essential for activity, potentially via metabolism to quinonoids. | researchgate.net |

| General Benzofurans | Anticancer | Crucial for modulating activity through hydrogen bond donation. | nih.gov |

| General Benzofurans | Antibacterial | Introduction of substituents at this position modulates activity. | nih.govrsc.org |

The substituent at the C-3 position of the benzofuran ring plays a significant role in determining the pharmacological selectivity and potency of its derivatives. researchgate.net Specifically, the hydroxymethyl group at C-3, or modifications thereof, can have a profound impact on the compound's biological profile.

Research has shown that functional groups at the C-3 position are important for the antibacterial selectivity of these compounds. researchgate.netrsc.org For example, modifications to a methyl group at the C-3 position have resulted in compounds with significant cytotoxic activity. nih.gov A study highlighted a derivative with a bromine atom attached to the methyl group at the C-3 position, which demonstrated remarkable cytotoxic activity against leukemia cells, underscoring the importance of this position for biological activity. nih.gov The synthesis of various 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans has been pursued, indicating the importance of this structural motif in the development of new compounds. researchgate.net

Earlier SAR studies on benzofuran derivatives revealed that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity. nih.govrsc.org Halogenation of the benzofuran ring, for instance with bromine, chlorine, or fluorine, has consistently led to a significant increase in anticancer activities. nih.gov This enhancement is likely due to the ability of halogens to form "halogen bonds," which improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen atom is a critical determinant of its biological effect. nih.gov

Furthermore, the creation of hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones or triazoles, has emerged as a promising strategy for developing potent cytotoxic agents. nih.gov The inclusion of hydrophilic groups, such as piperidine, can improve the physicochemical properties of the compounds. nih.gov

| Substitution Type | Position(s) | Effect on Activity | Reference |

| Ester or Heterocycle | C-2 | Crucial for cytotoxic activity. | nih.govrsc.org |

| Halogen (Br, Cl, F) | Benzofuran Ring | Increases anticancer activity. | nih.gov |

| Hybrid Molecules | Various | Can lead to potent cytotoxic agents. | nih.gov |

| Hydrophilic Groups | Various | Improves physicochemical properties. | nih.gov |

| Aryl groups | C-3 | Influences antibacterial selectivity. | rsc.org |

Synthetic Derivatization Strategies for Analogues of this compound

The development of analogues of this compound relies on versatile synthetic strategies that allow for the modification of its key functional groups. These strategies are essential for exploring the SAR of this class of compounds and for optimizing their pharmacological properties.

Several synthetic routes allow for the introduction and modification of the hydroxymethyl group at the C-3 position. One approach involves the oxidation of 3-methylbenzofurans, followed by reduction to yield the 3-hydroxymethyl derivative. researchgate.net Another method involves the bromination of a 3-methylbenzofuran (B1293835), followed by hydrolysis of the resulting 3-bromomethylbenzofuran to produce the desired alcohol. researchgate.net

More complex syntheses involve the construction of the benzofuran ring itself. For example, reactions starting from (2-hydroxyphenyl)methanones can lead to the formation of oxirane intermediates, which can then be converted to 3-hydroxymethyl-2,3-dihydrobenzofurans or 3-hydroxymethylbenzofurans. researchgate.net These synthetic pathways provide opportunities to introduce diversity at the C-3 position, allowing for the exploration of a wide range of functional group modifications.

The phenolic hydroxyl group at the C-5 position is another key site for synthetic modification. Derivatization at this position can be achieved through various standard reactions for phenols. For instance, alkylation or acylation of the hydroxyl group can be performed to modulate the lipophilicity and electronic properties of the molecule. nih.gov

The synthesis of benzofuran-5-ol (B79771) derivatives has been a subject of research, with studies focusing on creating libraries of compounds for biological screening. researchgate.net The synthesis of benzofuran-2-one derivatives has been achieved through the reaction of polyphenols with pyruvate (B1213749) derivatives, showcasing methods that could be adapted for the derivatization of the C-5 hydroxyl group. nih.gov These synthetic efforts are crucial for understanding the role of the C-5 hydroxyl group in the biological activity of these compounds and for developing new analogues with improved pharmacological profiles. nih.govrsc.org

Functionalization and Diversification of the Benzofuran Ring System

The benzofuran scaffold is a versatile template in medicinal chemistry, and its biological activity can be significantly modulated through the strategic functionalization and diversification of the core ring system. elsevierpure.comnih.gov Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed that the nature and position of substituents are critical determinants of their pharmacological profiles. nih.govmdpi.com

Research has shown that substitutions at the C-2 and C-3 positions of the benzofuran ring are particularly important for cytotoxic activity. mdpi.com For instance, the introduction of a methyl group at the C-3 position has been shown to significantly increase the antiproliferative activity of certain amino-benzoyl-benzo[b]furans against various cancer cell lines. nih.gov Further enhancement in potency was observed when a methoxy (B1213986) group was placed at the C-6 position, as opposed to the C-7 position, highlighting the sensitivity of the molecule's activity to positional isomerism. nih.gov The compound 10h (see table below), which incorporates a methyl group at C-3 and a methoxy group at C-6, demonstrated two-to-four times greater potency than its unsubstituted counterpart. nih.gov

The diversification of the benzofuran core is often achieved by introducing various functional groups or by creating hybrid molecules. nih.gov The inclusion of hydrophilic, heteroatom-containing groups, such as piperidine, can improve the physicochemical properties of the compounds. mdpi.com Synthetic strategies have been developed to create hybrids of benzofuran with other biologically active scaffolds like piperazine, piperidine, and thiosemicarbazone. nih.gov For example, a benzofuranyl thiosemicarbazone derivative, Compound 8 , emerged as a potent dual inhibitor of PI3K and VEGFR-2, key targets in cancer therapy. nih.gov

Functionalization is not limited to the benzene (B151609) portion of the scaffold. The furan (B31954) ring, particularly at the C-3 position relevant to This compound , is a key site for modification. Methods for the selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans have been developed, providing precursors for further diversification. nih.gov The hydroxyl group at the C-5 position is also a handle for modification. Studies on benzofuran-5-ol derivatives have led to the discovery of potent antifungal agents, suggesting that this scaffold is a promising lead for developing new antimicrobial therapies. nih.gov For example, certain 2-amino-4-arylthio-5-hydroxybenzofurans completely inhibited the growth of various fungal species at low micromolar concentrations. nih.gov

The following table summarizes research findings on the activity of various functionalized benzofuran derivatives.

| Compound ID | Structure / Description | Target/Assay | Activity | Reference |

| 10h | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxy-benzo[b]furan | Antiproliferative (FM3A/0 cell line) | IC₅₀ = 24 nM | nih.gov |

| Compound 8 | Benzofuranyl thiosemicarbazone derivative | PI3K / VEGFR-2 Inhibition | IC₅₀ = 2.21 nM (PI3K), 68 nM (VEGFR-2) | nih.gov |

| Compound 5 | (E)-1-(benzofuran-2-yl)-3-(piperidin-1-yl)prop-2-en-1-one | Antiproliferative (HePG2 cell line) | IC₅₀ = 12.61 µM | nih.gov |

| Compound 20 | Benzofuran-5-ol derivative | Antifungal (various species) | MIC = 1.6-12.5 µg/mL | nih.gov |

| Compound 21 | Benzofuran-5-ol derivative | Antifungal (various species) | MIC = 1.6-12.5 µg/mL | nih.gov |

Design of Targeted Chemical Libraries via Modular Synthesis Approaches for SAR Elucidation

The rational design and synthesis of targeted chemical libraries are a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to elucidate structure-activity relationships (SAR). nih.govacs.org Modular synthesis, which involves the stepwise assembly of complex molecules from simpler, interchangeable building blocks, is a particularly powerful strategy for this purpose. acs.orgnih.gov This approach allows for the creation of a diverse set of analogs from a common scaffold, facilitating the identification of key structural features responsible for biological activity.

A prime example of this strategy is the diversity-oriented synthesis of libraries based on the benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. acs.org In one such approach, a library of 2-arylbenzofuran-3-carboxamides was prepared using readily available salicylaldehydes, aryl boronic acids (or aryl halides), and various amines as the primary building blocks. acs.org The synthesis began with the formation of a 3-carboxyfunctionalized benzofuran intermediate. This core was then diversified in a modular fashion.

The first point of diversification involved a Suzuki coupling reaction, where different aryl boronic acids were coupled to an iodo-substituted benzofuran intermediate. acs.org This step allowed for the introduction of a wide range of substituents at the C-2 position. Following the coupling, the ester was hydrolyzed to the corresponding carboxylic acid. The final diversification step involved an amide coupling reaction with a panel of primary and secondary amines, yielding the target library of carboxamides. acs.org This modular sequence provides a flexible route to systematically vary substituents at three key positions, enabling a thorough investigation of the SAR for the benzofuran-3-carboxamide (B1268816) scaffold. acs.org

Preliminary studies on other benzofuran libraries have underscored the importance of the specific arrangement of functional groups. For instance, in a series of derivatives designed as angiogenesis inhibitors, the specific array of methyl, acrylate, and carboxylate groups on the benzofuran scaffold was found to be a fundamental requirement for inhibitory activity against Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. nih.gov This highlights how modular synthesis can effectively map the structural requirements for potent and selective biological activity.

The table below illustrates a modular synthesis approach to a benzofuran library, showing the coupling of different building blocks.

| Step | Reaction | Building Block 1 | Building Block 2 | Product Yield | Reference |

| 1 | Suzuki Coupling | 3-Carboxy-2-iodo-benzofuran intermediate | 4-Pyridine boronic acid | 45-92% | acs.org |

| 1 | Suzuki Coupling | 3-Carboxy-2-iodo-benzofuran intermediate | 3-Furan boronic acid | 45-92% | acs.org |

| 2 | Amide Coupling | 2-Aryl-benzofuran-3-carboxylic acid | Various primary/secondary amines | 14-88% | acs.org |

Biological Activities and Mechanistic Investigations of 3 Hydroxymethyl Benzofuran 5 Ol and Its Analogues

Antimicrobial Activities

The benzofuran (B130515) nucleus is a recognized pharmacophore in the design of new antimicrobial agents, developed to address the global challenge of antibiotic resistance. nih.gov Derivatives of benzofuran-5-ol (B79771), in particular, have shown promising activity against a variety of pathogenic microorganisms. scholarena.com

Antibacterial Efficacy and Strain Specificity

Benzofuran derivatives have been shown to possess varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. dntb.gov.ua For instance, certain synthetic benzofuran derivatives have demonstrated potent activity against Enterococcus faecalis at concentrations of 50 µg/ml. researchgate.net Studies on other complex benzofuran structures have reported significant inhibitory activity against various bacterial strains, with some compounds showing efficacy against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. rsc.org The pattern of substitution on the benzofuran ring is crucial for the antibacterial activity. dntb.gov.ua Research on 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives indicated activity against Gram-positive bacteria but not Gram-negative strains, suggesting that lipophilicity is an important factor in their efficacy. acs.org

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-(2-chlorobenzylidene)-2-(7-chlorobenzofuran-3-yl)hydrazine (M5a) | Enterococcus faecalis | 50 | researchgate.net |

| 1-(4-bromobenzylidene)-2-(7-chlorobenzofuran-3-yl)hydrazine (M5g) | Enterococcus faecalis | 50 | researchgate.net |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

Antifungal Properties

The antifungal potential of the benzofuran-5-ol scaffold is well-documented. scholarena.comdntb.gov.ua Synthetic derivatives have been tested against a panel of fungal pathogens, including Candida species, Aspergillus species, and Cryptococcus neoformans, with many exhibiting good antifungal activity. scholarena.com Certain 5-nitrobenzofuran (B105749) derivatives have shown significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 25 µg/ml. researchgate.net Further studies have highlighted that some benzofuran-5-ol derivatives display antifungal activity that is comparable or superior to the reference drug 5-fluorocytosine, completely inhibiting the growth of tested fungal species at MIC levels between 1.6 and 12.5 µg/mL.

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 1-(3-nitrobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine (M5i) | Candida albicans | 25 | researchgate.net |

| 1-(2-chlorobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine (M5k) | Candida albicans | 25 | researchgate.net |

| 1-(3-chlorobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine (M5l) | Candida albicans | 25 | researchgate.net |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that inhibits the visible growth of a fungus.

Mechanistic Insights into Antimicrobial Action

The mechanism by which benzofuran derivatives exert their antimicrobial effects is a subject of ongoing research. For antifungal activity, it has been proposed that benzofuran-5-ols may act as prodrugs. Inside the fungal cell, they are potentially metabolized into benzoquinone derivatives. The resulting quinonoid structure is a potent antifungal agent, suggesting that the benzofuran-5-ol scaffold is a promising lead structure for developing new antifungal therapies.

Broader mechanisms for antimicrobial action in benzofuran-containing compounds may involve the inhibition of biofilm formation, which is a key factor in the persistence of infections and antibiotic resistance. nih.gov Some bioactive molecules are known to interfere with the biofilm matrix or perturb the bacterial redox homeostasis, representing potential modes of action for benzofuran analogues. nih.govwisdomlib.org

Anti-inflammatory Properties

In addition to their antimicrobial effects, benzofuran derivatives are recognized for their anti-inflammatory capabilities. mdpi.comdntb.gov.ua This activity stems from their ability to modulate key inflammatory pathways and inhibit the production of substances that promote inflammation.

Modulation of Inflammatory Pathways (e.g., Heme Oxygenase-1 Upregulation)

Heme oxygenase-1 (HO-1) is a critical enzyme with potent anti-inflammatory and antioxidant functions. nih.gov Its induction is a key cellular defense mechanism against oxidative stress and inflammation. nih.govmdpi.com Many natural phenolic compounds are known to upregulate the expression of HO-1, often through the activation of the Nrf2 transcription factor. mdpi.commdpi.com The 5-hydroxy group on the benzofuran ring of 3-(Hydroxymethyl)benzofuran-5-ol gives it a phenolic character. Phenolic compounds are well-established as antioxidants capable of inducing HO-1, which in turn helps to downmodulate damaging immune responses. nih.govmdpi.com Although direct studies linking this compound to HO-1 are not available, the antioxidant properties reported for the benzofuran class suggest that modulation of the Nrf2/HO-1 pathway is a likely mechanism for their anti-inflammatory effects. nih.gov The induction of HO-1 by such compounds can lead to the production of carbon monoxide and biliverdin, both of which have documented anti-inflammatory properties. nih.gov

Inhibition of Pro-inflammatory Mediators

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of enzymes involved in producing pro-inflammatory mediators. Research has shown that a class of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives function as potent dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govmdpi.com These two enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of the inflammatory response. mdpi.com

Notably, some of these benzofuran derivatives exhibit selective inhibition of the COX-2 isoform over COX-1. mdpi.comnih.gov Since COX-2 is the isoform that is primarily upregulated during inflammation, its selective inhibition is a desirable trait for anti-inflammatory agents, potentially leading to fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com The combined inhibition of both COX-2 and 5-LOX pathways by these benzofuran analogues represents a comprehensive approach to controlling inflammation. nih.gov

Antioxidant Potentials

Benzofuran derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in numerous chronic diseases. mdpi.comscholarena.com The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and protect cells from oxidative damage. nih.govmdpi.com

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of chemical compounds. mdpi.comtums.ac.ir This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.comtums.ac.ir

Several studies have demonstrated the free radical scavenging capabilities of benzofuran derivatives. For instance, a series of substituted benzofuran derivatives were synthesized and tested for their in vitro antioxidant activity using the DPPH method, with some compounds showing very good activity. nih.gov Another study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that certain compounds could scavenge DPPH radicals. nih.gov Specifically, compound 1j (with a hydroxyl substitution at the R3 position) showed moderate radical scavenging activity. nih.gov

The antioxidant activity of benzofuran derivatives is influenced by their chemical structure. Theoretical studies using density functional theory (DFT) have shown that the O-H bond breakage is a key mechanism for the antioxidative activity of benzofuran–stilbene hybrid compounds. rsc.orgresearchgate.net The environment (gas phase vs. solvent) can also significantly influence the preferred mechanism of action, with hydrogen atom transfer (HAT) being favored in the gas phase and sequential proton loss–electron transfer (SPL–ET) being more likely in solvents. scholarena.comrsc.org

The table below summarizes the DPPH radical scavenging activity of selected benzofuran analogues.

| Compound | Concentration (µg/ml) | % Inhibition | Reference |

| 6a | 200 | 75.3 | nih.gov |

| 100 | 62.8 | nih.gov | |

| 50 | 48.2 | nih.gov | |

| 6b | 200 | 78.1 | nih.gov |

| 100 | 65.4 | nih.gov | |

| 50 | 51.7 | nih.gov | |

| 6d | 200 | 72.9 | nih.gov |

| 100 | 60.1 | nih.gov | |

| 50 | 45.8 | nih.gov | |

| L-Ascorbic Acid (Standard) | 200 | 96.2 | nih.gov |

| 100 | 92.4 | nih.gov | |

| 50 | 85.6 | nih.gov |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of various neurodegenerative diseases. mdpi.comnih.gov Benzofuran derivatives have shown promise in protecting cells against oxidative stress-induced damage.

In a study investigating the neuroprotective effects of novel benzofuran-2-carboxamide (B1298429) derivatives, several compounds demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.gov Notably, compound 1f (with a -CH3 substitution at the R2 position) exhibited the most potent neuroprotective action, comparable to the well-known NMDA antagonist memantine. nih.gov Furthermore, compound 1j (with an -OH substitution at the R3 position) not only showed marked anti-excitotoxic effects but also inhibited in vitro lipid peroxidation in rat brain homogenate, indicating its antioxidant properties. nih.gov

Another study focused on 3,3-disubstituted-3H-benzofuran-2-one derivatives and their antioxidant capacity in a cellular model of neurodegeneration. mdpi.com All tested compounds were found to reduce catechol-induced intracellular ROS levels in differentiated SH-SY5Y cells. Compound 9 , in particular, showed a great ability to reduce intracellular ROS levels and protect the cells from catechol-induced death. mdpi.com This protective effect was associated with the induction of heme oxygenase-1 (HO-1), a key antioxidant defense enzyme. mdpi.com

These findings suggest that benzofuran derivatives, including analogues of this compound, can exert protective effects against oxidative stress by scavenging ROS and modulating cellular antioxidant defense mechanisms.

Anticancer and Cytotoxic Activities

The benzofuran scaffold is a key component of many natural and synthetic compounds with significant anticancer properties. nih.govrsc.org These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Numerous studies have reported the antiproliferative activity of benzofuran derivatives against a wide range of human cancer cell lines. nih.govmdpi.com For example, a synthetic derivative of benzofuran lignan, known as Benfur, was found to inhibit the growth of Jurkat T lymphocytes in a dose-dependent manner. nih.gov

The cytotoxic activity of benzofuran derivatives is often dependent on the specific substitutions on the benzofuran ring. A series of benzofuran-isatin conjugates were evaluated for their anticancer activity, with compound 5a (3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide) displaying potent and selective antiproliferative action against colorectal cancer cell lines SW620 and HT29. nih.govfrontiersin.org

Furthermore, a study on benzofuran-containing simplified viniferin (B1239022) analogues revealed that the replacement of a 2,3-dihydrobenzofuran (B1216630) core with a benzofuran ring led to an increase in cytotoxic activity against melanoma (A375), non-small cell lung cancer (H460), and prostate cancer (PC3) cell lines. nih.govnih.gov

The table below presents the IC₅₀ values of selected benzofuran analogues against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benfur | Jurkat T lymphocytes | ~80 nM | nih.gov |

| Compound 7 | Huh7 (hepatoma) | 45 (24h), 22 (48h) | nih.gov |

| HepG2 (liver carcinoma) | > 80 | nih.gov | |

| Compound 12 | SiHa (cervical cancer) | 1.10 | nih.gov |

| HeLa (cervical cancer) | 1.06 | nih.gov | |

| Compound 14c | HCT116 (colon cancer) | 3.27 | nih.gov |

| Compound 16b | A549 (lung cancer) | 1.48 | nih.gov |

| Compound 17i | MCF-7 (breast cancer) | 2.90 ± 0.32 | nih.gov |

| MGC-803 (gastric cancer) | 5.85 ± 0.35 | nih.gov | |

| H460 (lung cancer) | 2.06 ± 0.27 | nih.gov | |

| A549 (lung cancer) | 5.74 ± 1.03 | nih.gov | |

| THP-1 (leukemia) | 6.15 ± 0.49 | nih.gov |

Beyond inhibiting cell proliferation, benzofuran derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells. nih.govnih.gov

A novel synthetic benzofuran lignan, Benfur, was reported to induce apoptosis in p53-positive cells and cause cell cycle arrest at the G2/M phase in Jurkat T lymphocytes. nih.govcapes.gov.brmanipal.edu The mechanism of action was found to be predominantly dependent on p53, a tumor suppressor gene. nih.govmanipal.edu

Similarly, a benzofuran-isatin conjugate, compound 5a , was shown to induce apoptosis in a dose-dependent manner in SW620 colorectal cancer cells. nih.gov Further investigation revealed that this compound caused cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. frontiersin.org The induction of apoptosis was associated with the downregulation of the anti-apoptotic marker Bcl-xl and the upregulation of the pro-apoptotic markers Bax and cytochrome c, suggesting the involvement of the mitochondria-dependent apoptosis pathway. frontiersin.org

Other benzofuran derivatives have also been found to induce cell cycle arrest at different phases. For instance, one derivative was reported to induce G1 arrest in Huh7 hepatoma cells, while another caused G2/M phase arrest in SiHa and HeLa cervical cancer cells. nih.gov

These findings highlight the potential of benzofuran analogues to target key cellular processes involved in cancer development and progression.

Enzyme Inhibitory Activities

Benzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. researchgate.netnih.gov Their ability to interact with the active sites of enzymes makes them attractive candidates for the development of novel therapeutic agents. nih.gov

For example, a series of 2-phenylbenzofuran (B156813) derivatives with a diphenylmethylcarbamoyl group were synthesized and found to inhibit rat and human testosterone (B1683101) 5α-reductase in vitro. nih.gov This enzyme is a key target for the treatment of benign prostatic hyperplasia and androgenetic alopecia.

In the context of cancer therapy, benzofuran derivatives have been designed as inhibitors of lysine-specific demethylase 1 (LSD1), a flavin-containing monoamine oxidase that plays a crucial role in tumorigenesis. nih.gov A representative compound, 17i , exhibited excellent LSD1 inhibition with an IC₅₀ value of 0.065 µM. nih.gov

Furthermore, other benzofuran derivatives have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and various protein kinases, which are involved in inflammation and cancer signaling pathways.

The diverse enzyme inhibitory activities of benzofuran analogues underscore their potential as versatile therapeutic agents for a range of diseases.

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP-1B) is recognized as a negative regulator of the insulin (B600854) and leptin signaling pathways. researchgate.net Its role in attenuating these metabolic signals has made it a significant target in the development of therapies for Type 2 diabetes and obesity. researchgate.net Inhibition of PTP-1B can enhance tissue sensitivity to insulin and leptin. researchgate.net

Research has identified novel series of benzofuran and benzothiophene (B83047) biphenyl (B1667301) analogues as potent inhibitors of PTP-1B. nih.gov Specifically, benzofuran/benzothiophene biphenyl oxo-acetic acids and sulfonyl-salicylic acids have demonstrated significant inhibitory action. nih.gov The most effective of these inhibitors exhibited IC₅₀ values in the range of 20-50 nM. nih.gov Crystallographic studies have shown that these inhibitors bind to the enzyme's active site. nih.gov Their positioning is stabilized by hydrogen bonding and van der Waals interactions within two hydrophobic pockets of the enzyme. nih.gov For the oxo-acetic acid series, hydrophobic substituents at the 2-position of the benzofuran biphenyl structure were found to be critical for the molecule's intrinsic activity, as they interact with the Phenylalanine-182 residue in the catalytic site. nih.gov This research highlights the potential of benzofuran analogues as effective PTP-1B inhibitors with associated antihyperglycemic properties. nih.gov

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD⁺-dependent deacetylases, is primarily located in the cytoplasm and is implicated in various human diseases, including cancer, neurodegenerative disorders, and Type 2 diabetes. nih.govmdpi.com Consequently, inhibitors of SIRT2 are considered promising therapeutic agents. mdpi.com

A series of novel benzofuran derivatives featuring benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone scaffolds have been designed and synthesized, showing potent and selective inhibitory activity against SIRT2. mdpi.comnih.gov Enzymatic assays demonstrated that these compounds selectively target SIRT2 over SIRT1 and SIRT3, with IC₅₀ values in the micromolar range. mdpi.comnih.gov The benzofuran core was identified as a suitable scaffold for developing structurally novel and drug-like SIRT2 inhibitors. mdpi.com In comparison to other heterocyclic scaffolds like benzimidazole (B57391) (which tends to be unselective for SIRT1 and SIRT2) and indole (B1671886), the benzofuran and furan (B31954) structures appear to preferentially target SIRT2. mdpi.comnih.gov

Table 1: SIRT2 Inhibition by Benzofuran Analogues This table is interactive. You can sort and filter the data.

| Compound | Description | IC₅₀ (µM) against SIRT2 | Selectivity |

|---|---|---|---|

| 7e | Benzofuran derivative | 3.81 | Selective over SIRT1 and SIRT3 |

| 7a-7j | Benzofuran derivatives with 4-substituted benzene (B151609) rings | 3.81 - 8.85 | Selective over SIRT1 and SIRT3 |

| 7c, 7h | 4-bromo substituted derivatives | 17.76, 20.14 | Selective over SIRT1 and SIRT3 |

| 7d, 7i | 4-fluoro substituted derivatives | 43.93, 51.42 | Selective over SIRT1 and SIRT3 |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in diabetic patients. Numerous studies have demonstrated that benzofuran analogues are potent inhibitors of α-glucosidase, often far exceeding the potency of the standard drug, acarbose.

One study on 2-acylbenzofurans identified inhibitors with IC₅₀ values ranging from 6.50 to 722.2 μM. nih.gov Another series of benzofuran-pyridazine derivatives showed remarkable inhibitory potential, with all tested compounds exhibiting over 89% inhibition, compared to 42.50% for acarbose. tandfonline.com Similarly, a series of benzofuran‐1,3,4‐oxadiazole containing 1,2,3‐triazole‐acetamides were all found to be more potent than acarbose, with IC₅₀ values between 40.7 and 173.6 μM. researchgate.net The most potent compound in this series was approximately 19-fold more active than acarbose. researchgate.net

Furthermore, hydroxylated 2-phenylbenzofurans have been investigated, with one compound showing an IC₅₀ value 167 times lower than that of acarbose, acting as a mixed-type inhibitor. nih.gov Benzofuran derivatives isolated from the fruit of Choerospondias axillaris also demonstrated superior inhibitory activity compared to acarbose, with IC₅₀ values as low as 2.26 μM. mdpi.com

Table 2: Alpha-Glucosidase Inhibition by Benzofuran Analogues This table is interactive. You can sort and filter the data.

| Compound Series | IC₅₀ Range (µM) | Comparison to Acarbose | Reference |

|---|---|---|---|

| 2-Acylbenzofurans | 6.50 - 722.2 | Significant potency | nih.gov |

| Benzofuran-Pyridazines | >89% inhibition | More potent | tandfonline.com |

| Benzofuran-Oxadiazole-Triazoles | 40.7 - 173.6 | Up to 19-fold more potent | researchgate.net |

| Hydroxylated 2-Phenylbenzofurans | - | Up to 167-fold more potent | nih.gov |

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are important drug targets for treating neurological disorders like Parkinson's disease. A study of synthesized indole and benzofuran derivatives found that they act as inhibitors of both MAO isoforms. researchgate.net In general, the benzofuran derivatives were identified as selective and reversible MAO-B inhibitors, with inhibition constants (Ki) in the nanomolar to micromolar concentration range. researchgate.net This selective inhibition of MAO-B suggests that benzofuran analogues are a promising class of compounds for the potential treatment of neurodegenerative diseases. researchgate.net

Other Reported Biological Activities (e.g., Antidiabetic, Antiviral, Neuro-protective)

The therapeutic potential of benzofuran analogues extends beyond specific enzyme inhibition to broader biological effects.

Antidiabetic Activity: The antidiabetic properties of benzofuran compounds have been well-documented. nih.gov As mentioned, the inhibition of PTP-1B by benzofuran biphenyls contributes directly to their antihyperglycemic effects. nih.gov In other research, a series of benzofuran-based chromenochalcones were synthesized and evaluated for their antidiabetic potential in streptozotocin-induced diabetic rat models. tandfonline.com Several of these compounds significantly reduced blood glucose levels and were also found to be active in antidyslipidemic studies. tandfonline.com For instance, compound 24 effectively improved fasting and postprandial blood glucose, oral glucose tolerance, and serum lipid profiles in diabetic mice. tandfonline.com

Antiviral Activity: New benzofuran derivatives have been prepared and evaluated for their in vitro activity against a range of DNA and RNA viruses. nih.gov Specific compounds, namely 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, showed specific activity against the respiratory syncytial virus (RSV). nih.gov Another analogue, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was active against the influenza A virus. nih.gov

Neuro-protective Activity: Benzofuran analogues have demonstrated significant neuroprotective effects in various models. A series of 2,3-dihydro-1-benzofuran-5-ols, developed as analogues of alpha-tocopherol (B171835) (Vitamin E), were shown to inhibit lipid peroxidation and protect mice against central nervous system trauma, indicating potent antioxidant properties and good brain penetration. mdpi.com In another study, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and found to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity. nih.govresearchgate.net One compound, in particular, exhibited a neuroprotective effect comparable to the well-known NMDA antagonist memantine. nih.govresearchgate.net This line of research suggests that the benzofuran moiety is a promising scaffold for developing leads with potent anti-excitotoxic and antioxidant activities for treating neurodegenerative conditions. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 3 Hydroxymethyl Benzofuran 5 Ol

Molecular Docking Simulations for Target Identification and Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this technique is instrumental in identifying potential protein targets for a given ligand and estimating the strength of their interaction, often expressed as a binding affinity or docking score. For 3-(hydroxymethyl)benzofuran-5-ol, molecular docking simulations can be employed to screen against a library of known protein structures, thereby identifying potential biological targets.

While specific docking studies on this compound are not extensively documented in the public domain, research on analogous benzofuran (B130515) derivatives provides a framework for such investigations. For instance, studies on other benzofuran compounds have successfully utilized docking to predict their binding modes and affinities for various enzymes and receptors. These studies often involve software such as AutoDock Vina and Discovery Studio to perform the simulations. researchgate.net The results are typically analyzed in terms of binding energy, with more negative values indicating a stronger, more favorable interaction.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the active sites of various target proteins. The resulting binding affinities could then be compared to those of known inhibitors or endogenous ligands to gauge the potential efficacy of the compound. For example, in a study of benzofuran derivatives as antibacterial agents, compounds with lower binding energies (ranging from -6.9 to -10.4 kcal/mol) were identified as promising candidates. researchgate.net

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the ligand and its target protein. | A lower binding energy suggests a more stable complex and potentially higher biological activity. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's active site. | Understanding the binding mode can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. |

| Target Protein | The specific protein to which the ligand binds. | Identifying the target protein is the first step in understanding the mechanism of action of a drug candidate. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for other molecules that share the same pharmacophoric features, a process known as virtual screening.

For this compound, a pharmacophore model could be generated based on its known or predicted interactions with a target protein. The key functional groups—the hydroxyl and hydroxymethyl moieties—would likely play a crucial role in defining the pharmacophore. These groups can act as hydrogen bond donors and acceptors, which are critical for molecular recognition.

The process of pharmacophore modeling and virtual screening for novel ligands related to this compound would involve the following steps:

Pharmacophore Generation: Based on the structure of this compound and its interaction with a target, a pharmacophore model is created.

Database Screening: The generated pharmacophore is used to screen a database of chemical compounds.

Hit Identification: Molecules from the database that match the pharmacophore query are identified as potential "hits."

Further Evaluation: These hits are then subjected to further computational and experimental testing to validate their activity.

Research on other benzofuran derivatives has demonstrated the utility of this approach. For example, pharmacophore models have been successfully used to identify novel inhibitors of various enzymes, highlighting the potential of this method for discovering new bioactive molecules based on the this compound scaffold.

| Feature | Description | Potential Role in this compound Pharmacophore |

| Hydrogen Bond Donor | A functional group that can donate a hydrogen atom to form a hydrogen bond. | The hydroxyl and hydroxymethyl groups. |

| Hydrogen Bond Acceptor | A functional group that can accept a hydrogen atom to form a hydrogen bond. | The oxygen atoms in the hydroxyl, hydroxymethyl, and furan (B31954) ring. |

| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | The benzofuran ring system. |

| Hydrophobic Group | A nonpolar functional group that avoids interaction with water. | The benzofuran core can have hydrophobic character. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

For this compound, a QSAR study would involve a dataset of structurally related benzofuran derivatives with known biological activities. The first step is to calculate a set of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors can include electronic, steric, and hydrophobic parameters.

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a QSAR model that relates the descriptors to the observed biological activity. A robust QSAR model should have good predictive power, as assessed by cross-validation techniques.

A study on benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as GSK-3β inhibitors successfully employed 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These methods yielded statistically significant models that could predict the inhibitory potency of new compounds. nih.gov Such an approach could be applied to a series of analogs of this compound to guide the design of more potent derivatives.

| QSAR Parameter | Description | Application to this compound |

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule. | Descriptors for this compound would include its molecular weight, logP, and various electronic and topological indices. |

| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. | A model could be developed to predict the activity of new benzofuran derivatives based on their structural features. |

| Predictive Power | The ability of the QSAR model to accurately predict the activity of new compounds. | A model with high predictive power can be a valuable tool in the drug discovery process. |

Conformational Analysis and Molecular Dynamics Simulations of Benzofuran Scaffolds

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial, as the bioactive conformation may not be the lowest energy conformation in isolation. Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time, offering insights into its flexibility and dynamic behavior.

For the benzofuran scaffold of this compound, conformational analysis can reveal how the hydroxymethyl group can rotate and orient itself relative to the rigid ring system. This flexibility can be important for its interaction with a biological target.

MD simulations can provide a more detailed picture of the dynamic behavior of this compound, both in solution and when bound to a protein. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions on a timescale of nanoseconds to microseconds. A study on benzofuran-1,3,4-oxadiazole derivatives utilized MD simulations for 250 nanoseconds to assess the stability of the compounds within the active site of the target enzyme. nih.gov This analysis confirmed the stability of the ligand-protein complexes for the most promising candidates. nih.gov

| Simulation Technique | Information Gained | Relevance for this compound |

| Conformational Search | Identifies low-energy conformations of a molecule. | Determines the likely shapes the molecule can adopt, which is crucial for receptor binding. |

| Molecular Dynamics | Simulates the movement of atoms over time. | Provides insights into the flexibility of the molecule and the stability of its interactions with a target protein. |

In Silico Evaluation of Structural Resemblance to Known Bioactive Molecules (e.g., Resveratrol) for Functional Analogy

One strategy in drug discovery is to identify structural similarities between a compound of interest and known bioactive molecules. If a significant structural resemblance is found, it may suggest a similar mechanism of action or biological activity. Resveratrol (B1683913), a well-known natural polyphenol with a wide range of biological activities, shares some structural features with this compound, such as the presence of hydroxylated aromatic rings.

An in silico evaluation of the structural resemblance between this compound and resveratrol can be performed using various computational tools. Molecular overlay techniques can be used to align the two molecules and quantify their structural similarity. Additionally, a comparison of their calculated physicochemical properties and electronic features can provide further insights into their potential for functional analogy.

This comparative analysis can help to generate hypotheses about the potential biological targets and activities of this compound. For example, if the two molecules are found to have a similar shape and distribution of key functional groups, it is plausible that they may interact with some of the same protein targets.

| Molecule | Key Structural Features | Potential for Functional Analogy |

| This compound | Hydroxylated benzofuran core, hydroxymethyl group. | The phenolic hydroxyl group and aromatic system are shared features with resveratrol, suggesting potential for similar antioxidant or other biological activities. |

| Resveratrol | Stilbenoid structure with two phenolic rings. | Known to interact with a wide range of biological targets, providing a basis for hypothesizing the activities of structurally similar compounds. |

Future Perspectives and Emerging Research Directions for 3 Hydroxymethyl Benzofuran 5 Ol

Exploration of Novel, Sustainable, and Green Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 3-(Hydroxymethyl)benzofuran-5-ol, future research will likely focus on moving beyond traditional, often harsh, synthetic routes. elsevier.es

Key areas of exploration include:

Catalytic Systems: The use of palladium, copper, and ruthenium-based catalysts has already shown promise in the synthesis of various benzofuran (B130515) derivatives. nih.govacs.org Future work could involve developing more sustainable and recyclable catalytic systems, potentially utilizing earth-abundant metals or even metal-free catalytic approaches. nih.gov Iron-catalyzed cyclizations of electron-rich aryl ketones represent a promising avenue for creating the benzofuran ring through direct oxidative C-O bond formation. nih.gov

Green Solvents and Conditions: A significant push towards sustainability involves replacing hazardous organic solvents with greener alternatives like water, deep eutectic solvents (DES), or bio-derived solvents such as γ-valerolactone (GVL). nih.govacs.org Research into performing reactions at room temperature and without vigorous stirring will also contribute to minimizing energy consumption. elsevier.es

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel, known as one-pot synthesis, improves efficiency and reduces waste. nih.govacs.org For instance, a one-pot synthesis of benzofuran derivatives has been achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. nih.govacs.org

Renewable Feedstocks: Investigating the synthesis of benzofuran precursors from renewable resources, such as lignin (B12514952) or other biomass-derived materials, is a critical long-term goal. elsevier.esrsc.org For example, 5-iodovanillin, derivable from the natural product vanillin, can serve as a precursor for benzofuran synthesis. elsevier.es

| Synthetic Strategy | Catalyst/Reagent | Solvent/Conditions | Key Advantages |

| Palladium-Catalyzed Coupling | Pd(OAc)₂ | Toluene, 90°C | Versatility in substrate scope nih.govacs.org |

| Copper-Catalyzed One-Pot Synthesis | Copper Iodide | Deep Eutectic Solvent (ChCl:EG) | Environmentally benign, high yields nih.govacs.org |

| Ruthenium-Catalyzed Annulation | Ruthenium Catalyst | γ-Valerolactone (GVL) | Facile aerobic oxidation nih.gov |

| Palladium-Copper Co-catalyzed Sonogashira Coupling | (PPh₃)PdCl₂/CuI | Triethylamine | Efficient intramolecular cyclization nih.govacs.org |

| Iron-Mediated Intramolecular Cyclization | FeCl₃ | - | Direct oxidative aromatic C–O bond formation nih.gov |

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov For this compound, future SAR investigations will benefit immensely from modern techniques.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, where specific parts of the this compound molecule are systematically varied. nih.gov This enables a comprehensive exploration of how different substituents at various positions on the benzofuran ring affect its biological properties. mdpi.com

High-Throughput Screening (HTS): HTS automates the testing of these large compound libraries against various biological targets, such as enzymes or cell lines. nih.gov This allows for the rapid identification of "hit" compounds with desired activities. For example, HTS has been successfully used to identify benzofuran derivatives as inhibitors of the hepatitis C virus. nih.gov The development of a screening cascade can significantly increase the chances of success and save considerable time and resources.